molecular formula C9H12N4O B13301913 7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13301913
M. Wt: 192.22 g/mol
InChI Key: PGSVCONEGAEPRF-UHFFFAOYSA-N
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Description

7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 1564941-13-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, which are recognized as valuable scaffolds in pharmaceutical development due to their structural similarity to purines . This makes them promising bioisosteric replacements for purine bases, capable of interacting with a variety of enzymatic targets . Research into TP-based compounds has revealed diverse biological activities. Notably, structurally related analogs have demonstrated potent anti-tumor properties in vitro, with specific derivatives exhibiting promising IC50 values against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines . Furthermore, the TP core structure is being explored for other therapeutic areas, including the development of antiviral agents that target viral RNA polymerases, such as in influenza , and as inhibitors for enzymes like HIV-1 reverse transcriptase-associated ribonuclease H . The mechanism of action for TP derivatives is often linked to their ability to serve as kinase inhibitors or disrupt critical protein-protein interactions within cells . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

7-(2-methylpropyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H12N4O/c1-6(2)3-7-4-8(14)12-9-10-5-11-13(7)9/h4-6H,3H2,1-2H3,(H,10,11,12,14)

InChI Key

PGSVCONEGAEPRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)NC2=NC=NN12

Origin of Product

United States

Preparation Methods

Synthetic Approaches Based on Cyclocondensation

The foundational approach for synthesizing triazolopyrimidine derivatives such as the target compound involves cyclocondensation reactions between suitable precursors, notably diethylmalonate derivatives and 1,2,4-triazol-5-amine. This method is highlighted in studies where the ring system is constructed via cyclocondensation of malonate esters with amino-triazoles, forming the core triazolopyrimidine scaffold.

  • Reaction Scheme :

    Diethylmalonate derivative + 1,2,4-Triazol-5-amine → Cyclocondensation → Triazolopyrimidine core
    
  • Key Reagents :

    • Diethylmalonate derivatives
    • 1,2,4-Triazol-5-amine
  • Reaction Conditions :

    • Reflux in suitable solvents such as ethanol or acetic acid
    • Catalysts like piperidine or sodium ethoxide to facilitate cyclization

This route allows for the incorporation of various substituents at different positions of the ring, including the methylpropyl group at C-2, by selecting appropriate starting materials.

Functionalization at the 5-Position

Further modifications at the 5-position, such as introducing amino, aryl, or other substituents, are achieved through:

  • Nucleophilic Substitution :

    • Reaction of chloro derivatives with amines or phenols to introduce amino or aryl groups.
  • Coupling Reactions :

    • Use of coupling reagents (e.g., EDC, DCC) to attach various substituents, including aromatic groups, to the heterocycle.

Summary of the Synthesis Pathway

Step Description Reagents & Conditions References
1 Cyclocondensation of malonate derivatives with amino-triazoles Diethylmalonate, 1,2,4-Triazol-5-amine, reflux ,
2 Alkylation at C-2 position 2-methylpropyl halide, base (K₂CO₃), DMF ,
3 Ring closure via acylation Acyl chlorides, pyridine or acetic acid, reflux ,
4 Halogenation and substitution POCl₃, nucleophiles (amines, phenols) ,,
5 Final functionalization Coupling reactions, microwave-assisted alkylation ,,

Research Findings and Optimization

Recent research emphasizes optimizing reaction conditions to improve yields and selectivity, especially in the alkylation and cyclization steps. Microwave-assisted synthesis has been reported to significantly reduce reaction times and increase yields for certain derivatives, including those with bulky substituents like the methylpropyl group.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a fused triazole and pyrimidine ring system. It has a molecular weight of approximately 192.22 g/mol . The compound's structure includes a 2-methylpropyl substituent at the 7-position of the triazolo ring, influencing its chemical properties and biological activities. This allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

This compound and its derivatives have demonstrated significant biological activities, making them valuable in scientific research. The compound's mechanism of action often involves the inhibition of specific enzymes, such as phosphodiesterases, which are crucial in various physiological processes.

Enzyme Inhibition: Studies have shown that this compound interacts with specific molecular targets through biochemical pathways. It has been identified as an inhibitor of certain enzymes involved in critical physiological processes. These interactions are essential for understanding its therapeutic potential and guiding further drug development efforts.

Industrial Applications: In industrial settings, optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Techniques such as microwave irradiation and the use of supercritical carbon dioxide are preferred due to their effectiveness and reduced environmental impact.

Comparison with Similar Compounds: What sets this compound apart from similar compounds is its specific substituent pattern that influences its reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity and cellular uptake compared to other derivatives with different substituents.

Compound NameStructural FeaturesUnique Properties
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidineHydroxy group at position 7Enhanced solubility
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-oneMethyl group at position 5Different biological activity profile
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-oneMethoxymethyl group at position 7Potentially improved binding affinity

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 7

The nature of substituents at position 7 significantly impacts the physicochemical and biological properties of triazolopyrimidines. Below is a comparative analysis:

Table 1: Substituent Effects at Position 7
Compound Name Substituent at Position 7 Molecular Formula Key Properties/Applications Reference
7-(2-Methylpropyl)-4H,5H-triazolo[1,5-a]pyrimidin-5-one Isobutyl C₁₁H₁₅N₅O High lipophilicity (predicted) -
7-Phenyl derivative Phenyl C₁₂H₁₁N₅O Commercial availability; aromatic interactions
7-(4-Chlorophenyl) derivative 4-Chlorophenyl C₁₆H₁₂ClN₅ Potential antiviral activity
7-Oxo derivative (HftpO) Oxo C₁₁H₉N₅O₂ Metal coordination (e.g., Cu²⁺, Ni²⁺)
7-Alkoxy derivatives (e.g., 3a-3i) Alkoxy (e.g., methoxy) C₁₄H₁₃N₅O Tunable electronic effects

Key Observations:

  • Isobutyl vs. Aryl Groups : The isobutyl group in the target compound increases steric bulk and lipophilicity compared to phenyl or chlorophenyl substituents. This may enhance passive diffusion across biological membranes but reduce aromatic π-π stacking interactions .
  • Electron-Withdrawing Effects : The 7-oxo derivative (HftpO) exhibits a strong C=O stretching band at 1703 cm⁻¹ in IR spectra, enabling metal coordination . In contrast, the isobutyl group is electron-donating, which could alter reactivity in substitution reactions.
  • Alkoxy vs. Alkyl : 7-Alkoxy derivatives (e.g., 3a-3i) are synthesized via nucleophilic substitution under basic conditions (DMF, NaOH, 80°C) . The isobutyl group may require similar alkylation protocols but could offer greater stability compared to alkoxy groups.
Physicochemical Properties:
  • Lipophilicity : The isobutyl group increases logP compared to hydrophilic substituents (e.g., -OH, -NH₂). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Melting Points: 7-Chloro derivatives (e.g., compound 4) exhibit m.p. 146–148°C , while amino-substituted analogs (e.g., 7-amino-6-methyl derivative) have variable stability .

Biological Activity

7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound characterized by a fused triazole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for the development of new pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O with a molecular weight of approximately 206.25 g/mol. The structure features a 2-methylpropyl substituent at the 7-position of the triazole ring, which significantly influences its biological interactions and properties.

Property Details
Molecular FormulaC10H14N4O
Molecular Weight206.25 g/mol
Structural FeaturesFused triazole and pyrimidine rings
Unique PropertiesEnhanced lipophilicity due to 2-methylpropyl group

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes such as phosphodiesterases (PDEs). PDEs are crucial in various physiological processes, including signal transduction pathways that regulate cellular functions. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in cardiovascular health, neuroprotection, and anti-inflammatory responses.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Research suggests that this compound can stabilize microtubules and protect neuronal cells from degeneration. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study evaluating the antiproliferative effects on breast cancer cell lines reported an IC50 value indicating significant inhibition of cell growth at low concentrations. The research highlighted the compound's potential as a candidate for developing novel anticancer therapies.
  • Neuroprotective Research : Another study focused on the neuroprotective properties of this compound in models of Alzheimer's disease. It was found to enhance microtubule stability and reduce tau phosphorylation levels, suggesting a mechanism that could mitigate neurodegeneration.

Q & A

Basic: What are the established synthetic routes for 7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?

Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds (e.g., diketones or aldehydes) and NH-3-aminopyrazoles. For example, solvent-free heating (150°C for 30 minutes) is a common approach to form the triazolopyrimidine core . For substituent-specific modifications, multicomponent reactions (MCRs) using aldehydes, acetoacetamide, and aminotriazoles in ethanol/water mixtures can yield functionalized derivatives . Key steps include:

  • Intermediate purification via column chromatography (silica gel) .
  • Structural confirmation using 1H^1H/13C^{13}C NMR and mass spectrometry .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Validation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR (400 MHz, DMSO-d6_6) identifies proton environments (e.g., methylpropyl substituents at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 191.23 g/mol for C10_{10}H13_{13}N3_3O) .
  • X-ray Crystallography: Resolves bond angles and crystal packing, though data for this specific compound is limited (see related structures in ).

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening: ZnCl2_2 in supercritical CO2_2 enhances cyclocondensation efficiency by 20–30% compared to traditional solvents .
  • Solvent selection: Ethanol/water (1:1 v/v) mixtures improve solubility and reduce side reactions in MCRs .
  • Temperature control: Refluxing at 80–100°C minimizes decomposition while promoting ring closure .
  • Real-time monitoring: Thin-layer chromatography (TLC) tracks reaction progress and identifies intermediates .

Advanced: What contradictions exist in reported biological activities of triazolopyrimidines, and how can they be resolved?

Methodological Answer:
Contradictions arise from:

  • Substituent effects: The 2-methylpropyl group may enhance lipid solubility but reduce hydrogen bonding compared to methoxymethyl or ethyl substituents, altering target affinity .
  • Assay variability: Inconsistent IC50_{50} values for enzyme inhibition (e.g., CDKs vs. viral polymerases) require standardized protocols (e.g., FRET-based assays) .
    Resolution strategies:
  • Comparative SAR studies: Analyze substituent impacts using molecular docking (e.g., AutoDock Vina) to predict binding modes .
  • In vivo validation: Use murine models to correlate in vitro activity with pharmacokinetics .

Basic: What are the primary biological targets of triazolopyrimidine derivatives?

Methodological Answer:
Key targets include:

  • Cyclin-dependent kinases (CDKs): Inhibition disrupts cell cycle progression (e.g., CDK2/4 IC50_{50} ≈ 0.5–2 µM) .
  • Viral polymerases: Binding to the PA-PB1 interface of influenza A polymerase reduces replication efficiency .
  • Bacterial enzymes: Triazolopyrimidines with sulfur substituents (e.g., benzylthio) inhibit β-lactamases in antibiotic-resistant strains .

Advanced: How can structural modifications enhance this compound’s bioactivity?

Methodological Answer:

  • Substituent engineering:
    • Electron-withdrawing groups (Cl, F): Improve enzyme inhibition (e.g., 7-chloro derivatives show 3x higher antiviral activity) .
    • Polar groups (OH, NH2_2): Enhance solubility but may reduce membrane permeability .
  • Scaffold hybridization: Fusing with pteridine or imidazo rings broadens target specificity (e.g., PDE1 inhibitors for neurological disorders) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities (<0.5% threshold) .
  • Elemental Analysis: Verifies C/H/N ratios (deviation < ±0.4% from theoretical values) .
  • Thermogravimetric Analysis (TGA): Confirms thermal stability (decomposition >200°C for storage suitability) .

Advanced: What computational tools predict this compound’s reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulates binding stability in enzyme active sites (e.g., SARS-CoV-2 main protease) using AMBER or GROMACS .
  • ADMET Prediction: SwissADME or pkCSM models assess bioavailability and toxicity risks .

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